molecular formula C6H7F3O4 B1296939 (2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid CAS No. 70976-13-5

(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid

Cat. No. B1296939
CAS RN: 70976-13-5
M. Wt: 200.11 g/mol
InChI Key: MPZHFZZRKBOXNF-UHFFFAOYSA-N
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Description

The compound “(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid” is a type of organic compound that contains a trifluoromethyl group. This group is prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .


Synthesis Analysis

The synthesis of this compound could involve various methods. For instance, a base-mediated reaction of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates was developed . Another method involves the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H NMR, HRMS, and single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants . It can also undergo protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by the presence of the trifluoromethyl group. This group can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .

Scientific Research Applications

Polymer Production Aid

(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid derivatives have been investigated for their use as a polymer production aid. This includes their specific application in the manufacture of fluoropolymers. The safety assessment of these compounds, especially in food contact materials, has been a significant area of research. It was found that their use as a polymer production aid in the manufacture of fluoropolymers, especially under high-temperature conditions (at least 370 °C), is considered safe for consumers (Flavourings, 2014).

Unexpected Chemical Synthesis

In a serendipitous discovery, the treatment of [2-(perfluoroalkyl)-1,3-dioxolan-2-yl]acetic acids with specific reagents led to the production of unexpected chemical entities. This discovery was attributed to a rearrangement mechanism, illustrating the compound’s potential in novel synthetic pathways (Villaume et al., 2001).

Catalysis in Glycerol Conversion

This compound and its derivatives are also involved in catalytic processes. Specifically, their role in the acid-catalyzed condensation of glycerol with other compounds has been researched. The focus was on converting glycerol into novel platform chemicals using various solid acids as catalysts. This process is significant for producing precursors for 1,3-propanediol derivatives, which have broad applications in different industrial sectors (Deutsch et al., 2007).

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of certain acids, demonstrating its utility in creating enantiomerically enriched compounds. This is particularly relevant in the field of pharmaceuticals and fine chemicals, where the synthesis of stereoisomers can be crucial (Dai et al., 2006).

Future Directions

The future directions in the research of this compound could involve developing more efficient and versatile methods for introducing the CF3 group into various organic molecules . Additionally, the development of scalable, inexpensive, and operationally simple protocols for fluorine incorporation is of utmost importance for modern pharmaceutical, agrochemical, and specialty chemical production .

properties

IUPAC Name

2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4/c7-6(8,9)5(3-4(10)11)12-1-2-13-5/h1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZHFZZRKBOXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342536
Record name [2-(Trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid

CAS RN

70976-13-5
Record name [2-(Trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid
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(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid
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(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid
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(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid
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(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid
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(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid

Citations

For This Compound
1
Citations
HN CO2Me - PDF hosted at the Radboud Repository of the Radboud …
Number of citations: 0

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